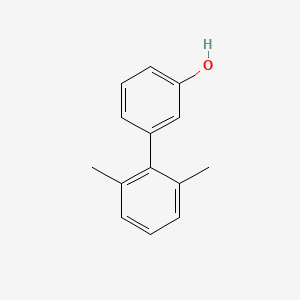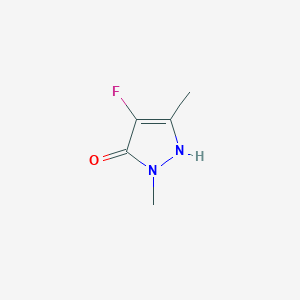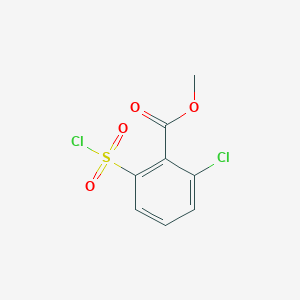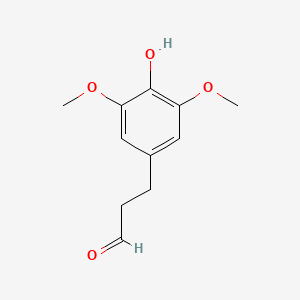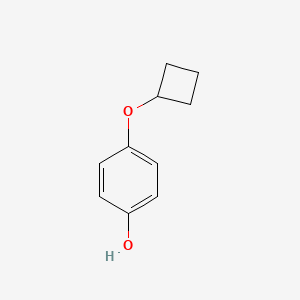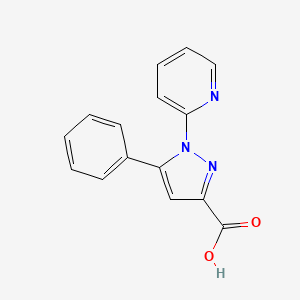
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
説明
The compound “5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid” is a novel 1,2,4-triazole intermediate . It is structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .
Synthesis Analysis
This compound was prepared by the reaction of N’-aminopiridyne-2-carboximid-amine and an excess monoethyl oxalyl chloride . The synthesis of similar compounds often involves reactions with pinacol boronic esters or pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of this compound was confirmed by single-crystal X-ray diffraction . Similar compounds have been studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .Chemical Reactions Analysis
The compound exhibits potent anti-inflammation activity in vitro . It showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 μg/mL) compared to 81.3% for Aspirin as a standard drug .科学的研究の応用
Antimicrobial and Antiviral Activities
Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Properties
Pyridine compounds have also been recognized for their antitumor properties . The specific interactions of these compounds with proteins could potentially be utilized in cancer therapies.
Analgesic Properties
Some pyridine compounds have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications.
Anti-inflammatory Properties
Pyridine compounds have been noted for their anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.
Antioxidant Properties
Some pyridine compounds have been found to have antioxidant properties . This could make them useful in the prevention of diseases caused by oxidative stress.
Anti-Alzheimer’s Properties
Pyridine compounds have been recognized for their anti-Alzheimer’s properties . They could potentially be used in the treatment of Alzheimer’s disease.
Anti-ulcer Properties
Some pyridine compounds have been found to have anti-ulcer properties . This could make them useful in the treatment of ulcers.
Antidiabetic Properties
Pyridine compounds have been noted for their antidiabetic properties . They could potentially be used in the treatment of diabetes.
作用機序
Target of Action
The primary target of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is the BRAF V600E . This is a mutant form of the protein B-Raf, which plays a key role in regulating the MAPK/ERK signaling pathway. This pathway is crucial for cell division and differentiation .
Mode of Action
The compound interacts with its target by inhibiting its activity . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell division and differentiation .
Biochemical Pathways
The affected pathway is the MAPK/ERK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. The disruption of this pathway can lead to downstream effects such as altered cell growth and differentiation .
Result of Action
The molecular effect of the compound’s action is the inhibition of the BRAF V600E protein, leading to disruption of the MAPK/ERK signaling pathway . This can result in cellular effects such as altered cell growth and differentiation .
特性
IUPAC Name |
5-phenyl-1-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-10-13(11-6-2-1-3-7-11)18(17-12)14-8-4-5-9-16-14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCSNRWOVXRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



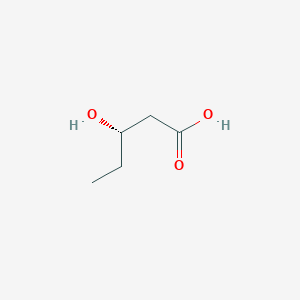
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
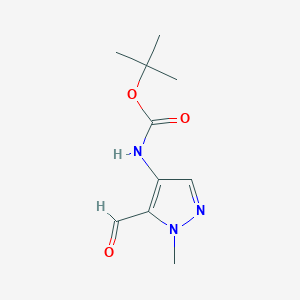
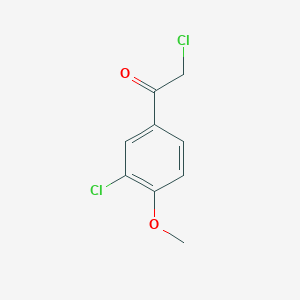
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
